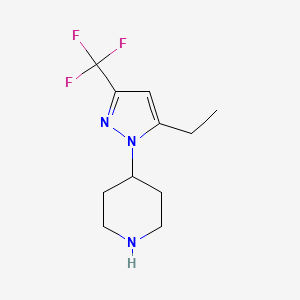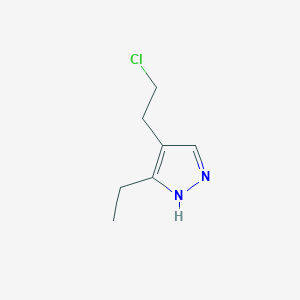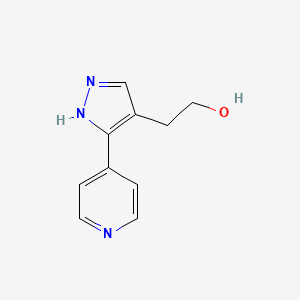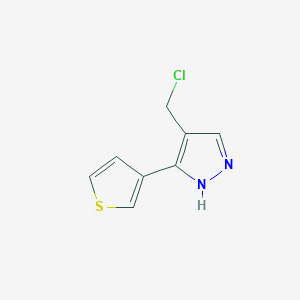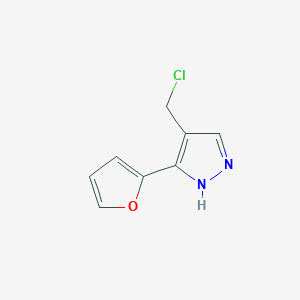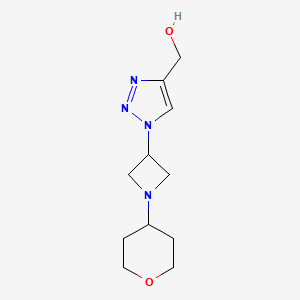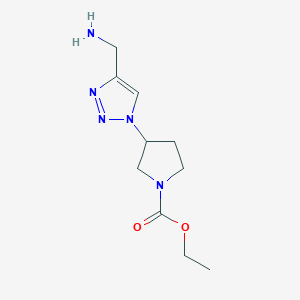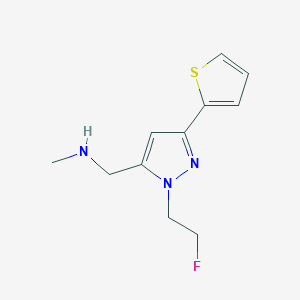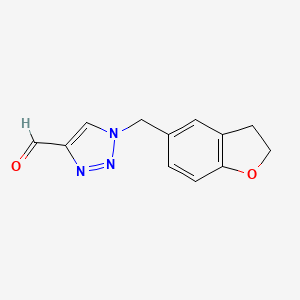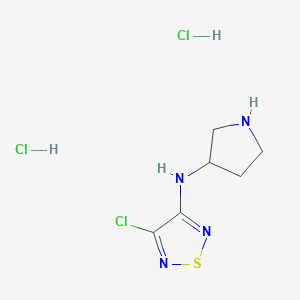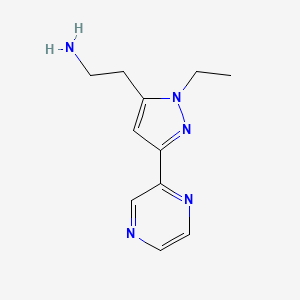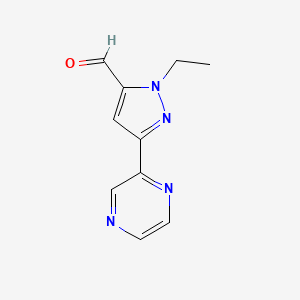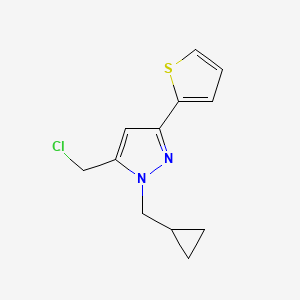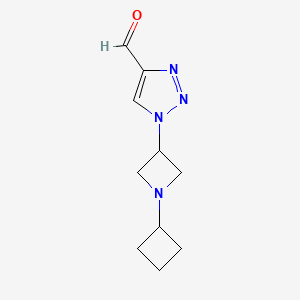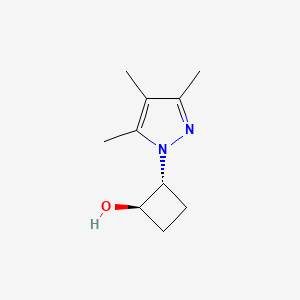
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol”, pyrazole derivatives have been synthesized through various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands via the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
- Results/Outcomes : One of the synthesized pyrazole derivatives displayed superior antipromastigote activity with an IC50 value of 0.018, which was significantly more active than standard drugs. The molecular docking study justified the better antileishmanial activity due to a desirable fitting pattern in the LmPTR1 pocket .
Molecular Docking Studies
- Results/Outcomes : The compound showed a lower binding free energy, indicating a strong interaction with the target site, which could justify its potent biological activity .
Synthesis of Antifungal Agents
- Results/Outcomes : The new compounds are expected to inhibit the target enzyme, which is crucial for fungal cell membrane synthesis .
Coordination Polymers for Fluorescence
- Results/Outcomes : The resulting coordination polymers exhibit fluorescence, which can be applied in various optical and electronic devices .
Chemical Supply for Research
- Results/Outcomes : The availability of the compound facilitates ongoing research in multiple scientific fields .
High-Performance Energetic Materials
- Results/Outcomes : The compound exhibits good performance characteristics with promising thermal stability, making it a candidate for use in energetic materials that require high energy and low sensitivity .
Development of Anticancer Agents
- Results/Outcomes : Preliminary results suggest that certain derivatives of this compound may inhibit the growth of cancer cells, indicating potential as a therapeutic agent .
Organic Synthesis of Heterocyclic Compounds
- Results/Outcomes : The synthesized heterocycles exhibit a range of biological activities, making them valuable for further drug development .
Advanced Material Design
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSJKFIVDJGKD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



